Zotepine (CAS: 26615-21-4) is a dibenzothiepine-class atypical antipsychotic utilized extensively as a reference standard in neuropharmacology and transporter interaction studies. Structurally characterized by its high lipophilicity, Zotepine functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . Beyond its receptor binding profile, the compound is distinguished by the activity of its major metabolite, norzotepine, which inhibits presynaptic norepinephrine reuptake [1]. In laboratory settings, Zotepine is typically supplied as a crystalline solid that requires specific organic solvent protocols for dissolution prior to use in aqueous in vitro assays .
Generic substitution of Zotepine with other atypical antipsychotics, such as clozapine or olanzapine, fails in precise pharmacological and pharmacokinetic modeling due to distinct mechanistic and metabolic divergences. While clozapine and olanzapine share the 5-HT2A/D2 antagonism profile, they lack the potent norepinephrine reuptake inhibition (NRI) generated by Zotepine’s active metabolite, norzotepine [1]. Consequently, substituting Zotepine with these analogs in preclinical models will omit the noradrenergic modulation critical to its specific efficacy profile. Furthermore, Zotepine actively inhibits the human organic cation transporter 1 (hOCT1), a property not uniformly shared across the atypical class, making it non-interchangeable in standardized drug-drug interaction (DDI) and hepatic clearance screening assays [2].
Zotepine exhibits a distinct atypical binding profile characterized by high affinity for both serotonin 5-HT2A (Ki = 2.6 nM) and dopamine D2 (Ki = 2.3–8.0 nM) receptors. In comparative in vivo assays, Zotepine maintains a serotonin-dominant occupancy profile with a 5-HT2A/D2 (S/D) ratio of 1.2 [1]. In contrast, the first-generation benchmark chlorpromazine, despite showing atypical-like affinity in vitro, loses this profile in vivo, yielding an S/D ratio of <1.0 [1].
| Evidence Dimension | In vivo 5-HT2A/D2 occupancy ratio (S/D ratio) |
| Target Compound Data | Zotepine (S/D ratio = 1.2) |
| Comparator Or Baseline | Chlorpromazine (S/D ratio < 1.0) |
| Quantified Difference | Zotepine maintains >1.0 serotonin-dominant occupancy in vivo, whereas chlorpromazine shifts to <1.0. |
| Conditions | In vivo plasma and receptor activity assays |
Validates Zotepine as a reliable reference standard for modeling true atypical antipsychotic receptor dynamics in vivo, avoiding the in vitro/in vivo discrepancy seen with chlorpromazine.
Unlike other atypical antipsychotics such as clozapine and olanzapine, Zotepine undergoes extensive metabolism to norzotepine, which acts as a potent norepinephrine reuptake inhibitor (NET) [1]. This dual mechanism bridges 5-HT2A/D2 antagonism with antidepressant-like NRI activity [1]. This distinct metabolic and pharmacological profile prevents direct substitution with standard atypicals in models assessing combined monoaminergic pathways.
| Evidence Dimension | Norepinephrine transporter (NET) inhibition |
| Target Compound Data | Zotepine (via norzotepine) exhibits potent NET inhibition |
| Comparator Or Baseline | Clozapine and Olanzapine (lack significant NET inhibition) |
| Quantified Difference | Zotepine provides dual antipsychotic and antidepressant-like NRI mechanisms absent in mainstream in-class substitutes. |
| Conditions | Monoamine transporter uptake assays |
Essential for researchers designing preclinical models that require simultaneous modulation of dopaminergic, serotonergic, and noradrenergic pathways.
Zotepine is highly lipophilic and sparingly soluble in aqueous buffers, necessitating specific formulation protocols for in vitro assays. It achieves high solubility in DMSO (≥20 mg/mL) and ethanol (~10 mg/mL) . However, when diluted into aqueous media, its maximum solubility drops to approximately 0.25 mg/mL (in a 1:3 ethanol:PBS pH 7.2 solution), and the resulting aqueous solutions are stable for less than 24 hours .
| Evidence Dimension | Maximum aqueous solubility and stability |
| Target Compound Data | Zotepine (~0.25 mg/mL in 1:3 EtOH:PBS; <24h stability) |
| Comparator Or Baseline | Highly water-soluble reference salts (baseline) |
| Quantified Difference | Requires organic pre-dissolution and strictly fresh daily preparation to prevent precipitation. |
| Conditions | In vitro assay buffer preparation (PBS, pH 7.2) |
Prevents costly assay failures by ensuring buyers implement proper solvent protocols and avoid storing aqueous stock solutions.
Zotepine is an active inhibitor of the human organic cation transporter 1 (hOCT1), a critical hepatic transporter involved in the clearance of cationic drugs. In HEK293 cells stably expressing hOCT1, Zotepine significantly inhibits the uptake of substrates like MPP+ [1]. This interaction profile differentiates Zotepine from antipsychotics that do not interact with hOCT1, making it a necessary inclusion in comprehensive DDI screening panels.
| Evidence Dimension | hOCT1-mediated uptake inhibition |
| Target Compound Data | Zotepine (active hOCT1 inhibitor) |
| Comparator Or Baseline | Non-inhibitory antipsychotics |
| Quantified Difference | Zotepine actively blocks hOCT1-mediated transport, altering the pharmacokinetic profile of co-administered cationic substrates. |
| Conditions | [(3)H]-MPP(+) uptake assay in hOCT1-expressing HEK293 cells |
Critical for procurement in ADME/Tox labs evaluating hepatic transporter-mediated drug-drug interactions.
Zotepine is utilized as a reference standard in D2 and 5-HT2A receptor binding assays, providing a validated baseline for serotonin-dominant (S/D) occupancy ratios in vivo [1].
Due to the potent NET inhibition of its metabolite norzotepine, Zotepine is procured for neuropharmacological models investigating the integration of antipsychotic and antidepressant pathways [2].
Zotepine is applied in ADME/Tox workflows as an hOCT1 inhibitor to evaluate the hepatic clearance and potential drug-drug interactions of novel cationic therapeutics [3].
Used as a highly lipophilic model compound to test self-microemulsifying drug delivery systems (SMEDDS) and cyclodextrin complexes aimed at improving aqueous solubility and bioavailability .
Irritant;Environmental Hazard